molecular formula C12H15N3O B13683237 5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole

5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole

Cat. No.: B13683237
M. Wt: 217.27 g/mol
InChI Key: RDAPEONSONNRTG-UHFFFAOYSA-N
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Description

5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a tert-butoxy group attached to a phenyl ring, which is further connected to the triazole ring. The presence of the tert-butoxy group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole typically involves the reaction of 4-(tert-butoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the triazole ring. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetic acid, to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced triazole or phenyl ring compounds.

    Substitution: Brominated derivatives at the benzylic position.

Scientific Research Applications

5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The tert-butoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole is unique due to the combination of the triazole ring and the tert-butoxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1H-1,2,4-triazole

InChI

InChI=1S/C12H15N3O/c1-12(2,3)16-10-6-4-9(5-7-10)11-13-8-14-15-11/h4-8H,1-3H3,(H,13,14,15)

InChI Key

RDAPEONSONNRTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C2=NC=NN2

Origin of Product

United States

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